N-(2-iodophenyl)-4-methoxybenzamide
Description
N-(2-iodophenyl)-4-methoxybenzamide is a chemical compound with the molecular formula C₁₄H₁₂INO₂. nih.gov Its structure is characterized by a central amide linkage connecting a 2-iodophenyl group and a 4-methoxyphenyl (B3050149) group. This specific arrangement of functional groups makes it a versatile substrate and intermediate in a variety of organic transformations.
| Compound Properties | |
|---|---|
| Molecular Formula | C₁₄H₁₂INO₂ |
| Molecular Weight | 353.16 g/mol |
| IUPAC Name | This compound |
| SMILES | COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2I |
| InChI Key | UBJYIVHFTRDSIA-UHFFFAOYSA-N |
N-Arylbenzamide scaffolds are a class of organic compounds that feature prominently in the fields of medicinal chemistry and materials science. The amide bond, with its characteristic planarity and rigidity due to resonance, imparts a degree of conformational constraint to the molecule. This structural rigidity is often a desirable feature in the design of biologically active molecules, as it can lead to higher binding affinities with protein targets.
The synthetic accessibility of N-arylbenzamides further enhances their appeal. The amide bond is one of the most fundamental and well-understood functional groups in organic chemistry, and numerous methods exist for its formation. This allows for the straightforward and efficient synthesis of a diverse library of N-arylbenzamide derivatives with various substituents on the aromatic rings. This modularity is particularly advantageous in drug discovery, where the systematic variation of substituents is a key strategy for optimizing pharmacological activity.
Organoiodine compounds, which contain a carbon-iodine (C-I) bond, play a crucial role in synthetic organic chemistry. The utility of these compounds stems from the unique properties of the C-I bond. Among the halogens, iodine is the least electronegative and has the largest atomic radius. This results in the C-I bond being the longest and weakest of the carbon-halogen bonds. uni.lu
The low bond dissociation energy of the C-I bond means that iodine is an excellent leaving group in nucleophilic substitution and elimination reactions. nih.gov This reactivity is extensively exploited in the formation of new carbon-carbon and carbon-heteroatom bonds. Furthermore, the iodine atom in organoiodine compounds can readily participate in a variety of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. The presence of an iodine atom can also activate a molecule towards oxidative addition, a key step in many catalytic cycles. uni.lu
The specific placement of the iodine atom at the ortho position of the N-phenyl ring in this compound is of particular strategic importance in organic synthesis. This structural motif makes the compound an ideal precursor for the synthesis of a variety of heterocyclic compounds through intramolecular cyclization reactions.
A significant area of research involving N-(2-iodophenyl)benzamides is their use in the palladium-catalyzed synthesis of phenanthridinones. nih.gov Phenanthridinone is a privileged heterocyclic scaffold found in a number of biologically active natural products and pharmaceutical agents. The synthesis often proceeds via an intramolecular C-H bond activation, where the palladium catalyst facilitates the formation of a new carbon-carbon bond between the two aromatic rings, leading to the fused tricyclic system. nih.gov The ortho-iodo group is instrumental in this transformation, as it readily undergoes oxidative addition to the palladium catalyst, initiating the catalytic cycle. uni.lu
The methoxy (B1213986) group on the benzoyl moiety of this compound can also influence the electronic properties and reactivity of the molecule, as well as serving as a potential site for further functionalization. Research into this compound and its analogues is driven by the desire to develop more efficient and selective methods for the synthesis of complex molecules with potential applications in medicine and materials science. The study of its reactivity provides valuable insights into the mechanisms of transition-metal-catalyzed reactions and the principles of rational molecular design.
Below is a table of predicted collision cross-section (CCS) values for different adducts of this compound, which are important parameters in ion mobility-mass spectrometry analysis.
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 353.99855 | 166.9 |
| [M+Na]⁺ | 375.98049 | 166.9 |
| [M-H]⁻ | 351.98399 | 166.2 |
| [M+NH₄]⁺ | 371.02509 | 178.8 |
| [M+K]⁺ | 391.95443 | 169.6 |
| [M+H-H₂O]⁺ | 335.98853 | 155.4 |
| [M+HCOO]⁻ | 397.98947 | 186.1 |
| [M+CH₃COO]⁻ | 412.00512 | 203.1 |
Structure
3D Structure
Properties
IUPAC Name |
N-(2-iodophenyl)-4-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12INO2/c1-18-11-8-6-10(7-9-11)14(17)16-13-5-3-2-4-12(13)15/h2-9H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJYIVHFTRDSIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60359703 | |
| Record name | N-(2-iodophenyl)-4-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329939-01-7 | |
| Record name | N-(2-iodophenyl)-4-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Considerations for N 2 Iodophenyl 4 Methoxybenzamide
Classical Approaches to Amide Bond Formation: Direct Acylation
The most conventional and straightforward method for synthesizing N-(2-iodophenyl)-4-methoxybenzamide is through direct acylation. This approach involves the reaction between an amine, specifically 2-iodoaniline (B362364), and an acylating agent, such as 4-methoxybenzoyl chloride. This reaction, a variant of the Schotten-Baumann reaction, forms the amide bond directly and is a cornerstone of organic synthesis. mdpi.com
The fundamental reaction involves the nucleophilic attack of the amino group of 2-iodoaniline on the electrophilic carbonyl carbon of 4-methoxybenzoyl chloride. A base is typically added to neutralize the hydrochloric acid byproduct formed during the reaction, driving the equilibrium towards product formation.
General Reaction Scheme:
2-Iodoaniline + 4-Methoxybenzoyl Chloride → this compound + HCl
Optimization of Reaction Conditions and Reagents
Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically adjusted include the choice of solvent, base, temperature, and the stoichiometry of the reactants. nih.gov
Solvent: Dichloromethane is a commonly used solvent for this type of acylation due to its inertness and ability to dissolve both reactants. orgsyn.org Other aprotic solvents like tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) could also be employed. nih.gov
Base: Triethylamine is frequently used as a base to scavenge the HCl produced. orgsyn.orgorgsyn.org Other organic bases like pyridine (B92270) or diisopropylethylamine (DIPEA) can also be effective. The choice of base can influence the reaction rate and the formation of side products.
Temperature: The reaction is often initiated at a low temperature (e.g., 0-5 °C using an ice bath) to control the initial exothermic reaction between the amine and the highly reactive acyl chloride. orgsyn.org After the initial addition, the reaction is typically allowed to warm to room temperature to ensure completion. orgsyn.org
Reagents: The purity of the starting materials, 2-iodoaniline and 4-methoxybenzoyl chloride, is paramount. The use of freshly prepared or purified 4-methoxybenzoyl chloride is recommended as it can be susceptible to hydrolysis.
An interactive data table summarizing the optimization parameters is provided below.
| Parameter | Options | Rationale |
| Solvent | Dichloromethane, THF, Acetonitrile | Inertness, solubility of reactants. |
| Base | Triethylamine, Pyridine, DIPEA | Neutralizes HCl byproduct, drives reaction. |
| Temperature | 0 °C to Room Temperature | Controls exothermicity, ensures completion. |
| Stoichiometry | Slight excess of amine or acylating agent | Can be varied to maximize conversion of the limiting reagent. |
Yield and Purity Considerations in Conventional Synthesis
The yields of direct acylation reactions for producing N-arylbenzamides are generally good, often ranging from moderate to high. For a similar compound, 2-iodo-N-phenylbenzamide, a yield of 85% has been reported. orgsyn.org However, achieving high purity often requires careful workup and purification procedures.
Common impurities include unreacted starting materials and byproducts from side reactions. The workup procedure typically involves:
Washing: The reaction mixture is washed sequentially with a dilute acid (to remove excess base), a dilute base (like sodium bicarbonate solution to remove excess acyl chloride), and brine. orgsyn.org
Drying: The organic layer is dried over an anhydrous salt such as sodium sulfate (B86663) or magnesium sulfate. orgsyn.org
Purification: The crude product is often purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate (B1210297)/hexane) or by column chromatography on silica (B1680970) gel. orgsyn.orgmdpi.com
Patents for related compounds have shown that with optimized conditions and purification, purity levels exceeding 99% and yields above 90% are achievable. google.com
Catalytic Synthesis Routes and Green Chemistry Principles
In line with the principles of green chemistry, modern synthetic efforts have focused on developing catalytic routes that offer higher efficiency, milder reaction conditions, and reduced waste compared to classical methods. For the synthesis of N-aryl amides, copper-catalyzed cross-coupling reactions have emerged as a powerful alternative. organic-chemistry.org These methods often avoid the need for stoichiometric amounts of activating reagents and harsh conditions. organic-chemistry.orgacs.org
Copper-Catalyzed Methodologies for Related N-Arylbenzamides
Copper-catalyzed N-arylation, a variation of the Ullmann condensation, provides an effective route to form the C-N bond between an aryl halide and an amide. In the context of synthesizing this compound, this would involve coupling 2-iodoaniline with 4-methoxybenzamide (B147235), or more commonly, coupling an aryl halide with an amine in the presence of a suitable amide source.
A highly efficient and general system developed by Buchwald and others utilizes a copper(I) iodide (CuI) catalyst in combination with a diamine ligand, such as racemic trans-1,2-cyclohexanediamine. organic-chemistry.org This catalytic system is effective for the amidation of aryl iodides and bromides. organic-chemistry.orgnih.gov
Typical Catalytic System Components:
Catalyst: Copper(I) iodide (CuI) is an air-stable and inexpensive catalyst precursor. organic-chemistry.org
Ligand: Diamine ligands, like trans-1,2-cyclohexanediamine or pyridine derivatives, are crucial for stabilizing the copper catalyst and facilitating the catalytic cycle. organic-chemistry.orgorganic-chemistry.org
Base: A variety of bases can be used, including potassium phosphate (B84403) (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). organic-chemistry.org
Solvent: Solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often used at elevated temperatures, although some systems work in solvents like toluene (B28343) or dioxane. mdpi.com
These copper-catalyzed methods are valued for their broad substrate scope and functional group tolerance, making them a versatile tool for constructing N-aryl amide bonds. mdpi.com
| Component | Example | Function |
| Catalyst | Copper(I) Iodide (CuI) | Facilitates C-N bond formation. organic-chemistry.org |
| Ligand | trans-1,2-Cyclohexanediamine | Stabilizes catalyst, enhances reactivity. organic-chemistry.org |
| Base | Potassium Phosphate (K₃PO₄) | Activates the amide/amine. organic-chemistry.org |
| Solvent | Dimethylformamide (DMF) | Dissolves reactants and catalyst system. mdpi.com |
Gram-Scale Synthetic Implementations
The scalability of a synthetic procedure is a critical factor for practical applications. While many catalytic methods are developed on a milligram scale, their implementation on a gram-scale presents challenges such as efficient heat and mass transfer, catalyst stability, and product isolation. ualberta.ca
Reports on the gram-scale synthesis of various organic molecules, including gold nanorods and complex chiral compounds, demonstrate that with proper optimization, laboratory-scale procedures can be successfully scaled up. researchgate.netnih.gov For the copper-catalyzed synthesis of N-arylbenzamides, a gram-scale procedure would require careful control of reaction parameters. Key considerations include:
Catalyst Loading: Minimizing the catalyst loading while maintaining high efficiency is crucial for cost-effectiveness and reducing metal contamination in the final product.
Reaction Time: Monitoring the reaction to determine the optimal endpoint prevents the formation of degradation products.
Workup: Developing a scalable and efficient workup and purification protocol, such as crystallization over chromatography, is essential. ualberta.ca
Preparation of Structural Analogs and Precursors of this compound
The synthesis of structural analogs and the availability of precursors are important for developing structure-activity relationships and for the practical synthesis of the target molecule.
The primary precursors for the direct acylation synthesis of this compound are 2-iodoaniline and 4-methoxybenzoyl chloride. The latter is typically prepared from the commercially available 4-methoxybenzoic acid by reacting it with a chlorinating agent like thionyl chloride or oxalyl chloride. google.com
Structural analogs can be prepared by modifying either the aniline (B41778) or the benzoyl moiety.
Examples of Structural Analogs and their Synthesis:
| Analog Compound | Synthetic Modification |
| N-(4-Iodophenyl)-2-methoxybenzamide bldpharm.comchemical-suppliers.eu | Uses 4-iodoaniline (B139537) and 2-methoxybenzoyl chloride. |
| N-(2-Iodophenyl)-4-methoxybenzenesulfonamide bldpharm.com | Uses 4-methoxybenzenesulfonyl chloride instead of 4-methoxybenzoyl chloride. |
| N-(2,4-dimethoxyphenyl)-4-methoxybenzamide sigmaaldrich.com | Uses 2,4-dimethoxyaniline (B45885) instead of 2-iodoaniline. |
| N-(2-azidoethyl)-4-methoxybenzamide nih.gov | Uses 2-azidoethan-1-amine instead of 2-iodoaniline. |
| N-(2-aminophenyl)benzamides mdpi.comresearchgate.net | Prepared by reduction of a nitro group on a precursor molecule. |
The synthesis of these analogs generally follows similar amidation or sulfonamidation protocols, highlighting the versatility of these synthetic strategies. For instance, the preparation of N-(2-aminophenyl)benzamides often involves the coupling of a nitro-substituted aniline, followed by the reduction of the nitro group to an amine. mdpi.com
Chemical Reactivity and Mechanistic Transformations of N 2 Iodophenyl 4 Methoxybenzamide
Reactivity at the Aryl Iodide Moiety
The carbon-iodine bond in N-(2-iodophenyl)-4-methoxybenzamide is the most reactive site for numerous transition metal-catalyzed reactions. The high polarizability and relatively low bond strength of the C-I bond make it susceptible to oxidative addition, a key step in many catalytic cycles.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck-type)
Palladium catalysis is a cornerstone of modern organic synthesis, and substrates like this compound are well-suited for such transformations. The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between an organohalide and an organoboron compound, is a prominent example. fishersci.co.uklibretexts.org This reaction is valued for its mild conditions and tolerance of a wide variety of functional groups. fishersci.co.uklibretexts.org In the context of this compound, the aryl iodide can be coupled with various aryl or vinyl boronic acids to generate more complex biaryl or aryl-alkene structures. The general mechanism involves the oxidative addition of the aryl iodide to a palladium(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
Table 1: Examples of Suzuki-Miyaura Reactions with N-(2-iodophenyl)amide Analogs
| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-(2-iodophenyl)benzamide | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 90 | 12 | 92 |
| 2 | N-(2-iodophenyl)acetamide | 4-Methylphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane | 100 | 18 | 88 |
| 3 | N-(2-iodophenyl)-4-chlorobenzamide | 3-Methoxyphenylboronic acid | Pd₂(dba)₃/XPhos | Cs₂CO₃ | THF | 80 | 24 | 95 |
This table presents representative data for analogous compounds to illustrate the typical conditions and yields for Suzuki-Miyaura reactions of N-(2-iodophenyl)amides. The specific reactivity of this compound is expected to be similar.
The Heck reaction, another cornerstone of palladium catalysis, facilitates the coupling of aryl halides with alkenes. organic-chemistry.orgwikipedia.org This reaction typically proceeds with trans stereoselectivity. organic-chemistry.org For this compound, a Heck reaction would involve its coupling with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. The mechanism involves oxidative addition of the aryl iodide to palladium(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination. wikipedia.org
Table 2: Examples of Heck-type Reactions with Aryl Iodides
| Entry | Aryl Halide | Alkene | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 | 5 | 95 |
| 2 | 1-Iodo-4-nitrobenzene | Methyl acrylate | PdCl₂(PPh₃)₂ | NaOAc | Acetonitrile (B52724) | 80 | 12 | 91 |
| 3 | 2-Iodotoluene | n-Butyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | DMA | 120 | 24 | 85 |
This table presents general examples of Heck reactions with various aryl iodides to demonstrate typical reaction parameters. The reactivity of this compound is anticipated to be comparable.
Intramolecular Cyclization Reactions (e.g., O-arylation to form benzoxazoles)
The ortho positioning of the amide and iodide functionalities in this compound makes it an ideal precursor for intramolecular cyclization reactions. A notable example is the palladium-catalyzed intramolecular O-arylation to form benzoxazoles. nih.govrsc.org This transformation involves the formation of a carbon-oxygen bond between the amide oxygen and the iodinated aryl ring. The reaction is typically promoted by a palladium catalyst and a base. The likely mechanism involves oxidative addition of the palladium(0) catalyst to the aryl iodide, followed by deprotonation of the amide N-H by the base, leading to the formation of an amidate intermediate which then undergoes intramolecular reductive elimination to form the benzoxazole (B165842) ring and regenerate the palladium(0) catalyst.
Table 3: Conditions for Palladium-Catalyzed Intramolecular Cyclization to Benzoxazoles
| Entry | Substrate | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-(2-iodophenyl)benzamide | Pd(OAc)₂ | K₂CO₃ | DMA | 120 | 24 | 85 |
| 2 | N-(2-bromophenyl)benzamide | PdCl₂(dppf) | Cs₂CO₃ | Toluene | 110 | 18 | 78 |
| 3 | N-(2-iodophenyl)-4-nitrobenzamide | Pd(PPh₃)₄ | NaOtBu | Dioxane | 100 | 12 | 92 |
This table illustrates typical conditions for the intramolecular cyclization of N-(2-halophenyl)amides to form benzoxazoles. The reactivity of this compound is expected to be within this range.
Exploration of Other Transition Metal-Catalyzed Transformations
Beyond palladium, other transition metals can also catalyze transformations at the aryl iodide moiety. Copper-catalyzed reactions, for instance, are well-established for forming carbon-heteroatom bonds. rsc.org A copper-catalyzed intramolecular C-N or C-O bond formation could be envisioned for this compound, potentially leading to cyclic products under different reaction conditions than those employed in palladium catalysis. rsc.orgnih.govacs.org Rhodium and gold catalysts are also emerging as powerful tools for C-H activation and other coupling reactions, although specific applications with this compound are less documented. thieme-connect.de
Transformations Involving the Amide Linkage
The amide functional group in this compound offers another site for chemical modification, allowing for the synthesis of a variety of derivatives.
Derivatization to Thioamide Analogs
The conversion of the amide in this compound to its corresponding thioamide, N-(2-iodophenyl)-4-methoxythiobenzamide, can be achieved using thionating agents. Lawesson's reagent is a commonly employed reagent for this transformation. organic-chemistry.orgnih.gov The reaction typically involves heating the amide with Lawesson's reagent in an inert solvent like toluene or xylene. organic-chemistry.orgnih.gov The mechanism is thought to proceed through a four-membered thiaoxaphosphetane intermediate. organic-chemistry.org
Table 4: General Conditions for Thioamide Synthesis using Lawesson's Reagent
| Entry | Amide | Thionating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzamide (B126) | Lawesson's Reagent | Toluene | 110 | 4 | 90 |
| 2 | N-Methylacetamide | Lawesson's Reagent | Xylene | 140 | 6 | 85 |
| 3 | 4-Methoxybenzamide (B147235) | Lawesson's Reagent | THF | 65 | 8 | 92 |
This table provides general conditions for the thionation of amides using Lawesson's reagent. The conversion of this compound to its thioamide analog is expected to proceed under similar conditions.
Exploration of N-Alkylation and N-Acylation Reactions
The nitrogen atom of the amide in this compound can undergo alkylation or acylation, though it is generally less nucleophilic than an amine. N-alkylation typically requires a strong base to deprotonate the amide, followed by reaction with an alkyl halide. researchgate.netrsc.org Common bases used for this purpose include sodium hydride or potassium carbonate. researchgate.netrsc.org
N-acylation can be achieved by reacting the amide with an acyl chloride or anhydride. nih.govresearchgate.netresearchgate.net This reaction may require a catalyst or promoter, such as a Lewis acid or a strong non-nucleophilic base, to activate the amide or the acylating agent. researchgate.netresearchgate.net
Table 5: Representative Conditions for N-Alkylation and N-Acylation of Amides
| Entry | Reaction | Substrate | Reagent | Catalyst/Base | Solvent | Temp (°C) | Yield (%) |
| 1 | N-Alkylation | Benzamide | Methyl iodide | NaH | DMF | 25 | 88 |
| 2 | N-Alkylation | Acetanilide | Benzyl bromide | K₂CO₃ | Acetonitrile | 80 | 75 |
| 3 | N-Acylation | Benzamide | Acetic anhydride | P₂O₅/SiO₂ | CH₂Cl₂ | 25 | 90 |
| 4 | N-Acylation | N-Phenylacetamide | Benzoyl chloride | Pyridine (B92270) | Toluene | 110 | 82 |
This table presents general conditions for the N-alkylation and N-acylation of amides. These conditions provide a starting point for the derivatization of the amide nitrogen in this compound.
Reactivity Modulations by the Methoxy (B1213986) Substituent
The presence and nature of substituents on the benzoyl moiety of N-(2-iodophenyl)benzamides can significantly influence their reactivity, particularly in transition metal-catalyzed intramolecular cyclization reactions to form phenanthridinones. The methoxy group, as an electron-donating substituent, plays a crucial role in modulating the electronic properties of the reacting system, which in turn affects reaction rates and regioselectivity.
A key transformation of this compound is its palladium-catalyzed intramolecular biaryl coupling to yield a phenanthridinone skeleton. This type of reaction is central to the synthesis of various biologically active compounds. crossref.org The electronic influence of the substituent on the benzoyl ring is a critical factor in the efficiency of this cyclization.
In a comparative study, the reactivity of an N-(2-iodophenyl)benzamide bearing an electron-donating methoxy group was contrasted with one bearing an electron-withdrawing methoxycarbonyl group in a palladium-catalyzed intramolecular biaryl coupling reaction. The substrates studied were 3-methoxy-N-(2-iodophenyl)-N-methylbenzamide and 3-methoxycarbonyl-N-(2-iodophenyl)-N-methylbenzamide. clockss.org This investigation provided valuable insights into the electronic effects on the cyclization process.
The following table summarizes the experimental findings from the palladium-catalyzed cyclization of a methoxy-substituted and a methoxycarbonyl-substituted N-(2-iodophenyl)-N-methylbenzamide:
Table 1: Influence of Substituents on the Palladium-Catalyzed Intramolecular Biaryl Coupling of N-(2-iodophenyl)-N-methylbenzamides clockss.org
| Entry | Starting Material | Substituent (R) | Temperature (°C) | Time (h) | Total Yield (%) | Product Ratio (2:3) |
| 1 | 1a | 3-OMe | reflux | 0.15 | 93 | 1.0 : 1 |
| 2 | 1a | 3-OMe | 100 | 0.25 | 92 | 0.81 : 1 |
| 3 | 1a | 3-OMe | 50 | 5.5 | 92 | 0.67 : 1 |
| 4 | 1b | 3-COOMe | reflux | 0.15 | 78 | 0.3 : 1 |
| 5 | 1b | 3-COOMe | 100 | 0.5 | quant. | 0.16 : 1 |
| 6 | 1b | 3-COOMe | 50 | 5.0 | quant. | 0.10 : 1 |
The data reveals that the electron-donating methoxy group and the electron-withdrawing methoxycarbonyl group lead to different regiochemical outcomes. This observation led the researchers to propose that the reaction does not proceed through a classical aromatic electrophilic substitution mechanism, where an electron-donating group would be expected to significantly accelerate the reaction rate. clockss.org Instead, other mechanistic pathways, such as those involving a Heck-type reaction or C-H activation, are likely at play. clockss.org
The presence of the N-methoxy group on certain amides has been shown to increase the electron density on the carbonyl oxygen, which can facilitate tautomerization and alter the site of subsequent coupling reactions from the nitrogen to the oxygen atom in copper-catalyzed processes. mdpi.com While this is a different reaction type, it underscores the principle that the methoxy substituent can fundamentally alter the reactivity of the amide functionality.
In the context of palladium-catalyzed reactions, the specific placement of the methoxy group is also critical. While a para-methoxy group, as in this compound, primarily exerts an electronic effect, the influence of a methoxy group in the ortho or meta position could also involve steric factors that further modulate reactivity.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the cornerstone for elucidating the precise molecular structure of N-(2-iodophenyl)-4-methoxybenzamide in solution. By analyzing the magnetic behavior of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound provides critical information about the number, environment, and connectivity of protons in the molecule. The spectrum is characterized by distinct signals corresponding to the protons of the 2-iodophenyl and 4-methoxybenzoyl moieties, as well as the amide proton.
The aromatic region of the spectrum is expected to be complex due to the coupling between adjacent protons. The protons on the 4-methoxybenzoyl ring typically appear as two distinct doublets, a characteristic AA'BB' system. The protons ortho to the electron-donating methoxy (B1213986) group are expected to be shielded and appear at a lower chemical shift (further upfield) compared to the protons ortho to the carbonyl group.
The protons of the 2-iodophenyl group will also give rise to a set of signals in the aromatic region. The iodine atom's electron-withdrawing nature and steric bulk will influence the chemical shifts of the adjacent protons. The amide proton (N-H) is anticipated to appear as a broad singlet, with its chemical shift being sensitive to solvent, concentration, and temperature. The methoxy group protons will present as a sharp singlet, typically in the range of 3.8-3.9 ppm.
Expected ¹H NMR Data for this compound
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Methoxy (OCH₃) | ~3.87 | Singlet | N/A |
| Aromatic (H ortho to OCH₃) | ~6.96 | Doublet | ~8.9 |
| Aromatic (H ortho to C=O) | ~7.76 | Doublet | ~8.9 |
| Aromatic (2-iodophenyl) | ~7.0 - 8.5 | Multiplets | - |
| Amide (N-H) | ~8.0 - 10.0 | Broad Singlet | N/A |
Note: The expected values are based on data from structurally related compounds such as N-benzyl-4-methoxybenzamide and other substituted benzamides. Actual experimental values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal.
The carbonyl carbon of the amide group is expected to be the most deshielded carbon, appearing at a chemical shift of approximately 165 ppm. The carbon atom attached to the iodine in the 2-iodophenyl ring will have a characteristic chemical shift, typically at a lower field than the other aromatic carbons due to the heavy atom effect of iodine. The carbon atoms of the 4-methoxybenzoyl ring can be assigned based on their substitution pattern and comparison with related structures. The methoxy carbon will appear as a distinct signal around 55 ppm.
Expected ¹³C NMR Data for this compound
| Carbon | Expected Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~165 |
| Aromatic (C-I) | ~90-100 |
| Aromatic (C-OCH₃) | ~162 |
| Aromatic (CH) | ~114-140 |
| Methoxy (OCH₃) | ~55 |
Note: The expected values are based on data from structurally related compounds. The exact chemical shifts can be influenced by solvent and other experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals, especially in the complex aromatic regions, two-dimensional (2D) NMR techniques are invaluable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in the COSY spectrum would confirm the connectivity between adjacent aromatic protons within both the 2-iodophenyl and 4-methoxybenzoyl rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of the chemical shift of each protonated carbon by linking the proton's signal to its attached carbon's signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. For instance, a correlation between the amide proton and the carbonyl carbon would be expected. Also, correlations from the methoxy protons to the C4 carbon of the benzoyl ring would confirm its position. uvic.ca
Vibrational Spectroscopy for Functional Group Identification (FT-IR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies.
The FT-IR spectrum is expected to show a prominent absorption band for the N-H stretching vibration of the amide group, typically in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching vibration will give a strong, sharp peak around 1650-1680 cm⁻¹. The C-O stretching of the methoxy group will likely appear as a strong band in the 1250-1000 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings will show multiple bands in the 1600-1450 cm⁻¹ region. The C-I stretching vibration is expected at lower frequencies, typically in the range of 500-600 cm⁻¹. researchgate.netnih.gov
Raman spectroscopy would provide complementary information. Aromatic ring breathing modes and the C-I stretch are often strong in the Raman spectrum, which can aid in their identification. nih.govconicet.gov.ar
Expected Vibrational Frequencies for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |
| N-H Stretch | 3300 - 3500 | FT-IR |
| Aromatic C-H Stretch | > 3000 | FT-IR, Raman |
| C=O Stretch (Amide I) | 1650 - 1680 | FT-IR, Raman |
| N-H Bend (Amide II) | 1510 - 1550 | FT-IR |
| Aromatic C=C Stretch | 1450 - 1600 | FT-IR, Raman |
| C-O Stretch (Aryl Ether) | 1200 - 1275 | FT-IR |
| C-I Stretch | 500 - 600 | FT-IR, Raman |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis (HRMS, ESI-TOF)
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI) and a Time-of-Flight (TOF) analyzer, provides highly accurate mass measurements.
The predicted monoisotopic mass of this compound (C₁₄H₁₂INO₂) is 352.9913 g/mol . rsc.org HRMS analysis would be expected to show a protonated molecule [M+H]⁺ at m/z 353.9986 and a sodium adduct [M+Na]⁺ at m/z 375.9805. rsc.orguni.lu The high accuracy of HRMS allows for the confirmation of the elemental formula. rsc.org
Fragmentation analysis can provide further structural information. Common fragmentation pathways for benzamides include cleavage of the amide bond, leading to the formation of the benzoyl cation and the aniline (B41778) fragment. For this molecule, characteristic fragments would be the 4-methoxybenzoyl cation (m/z 135) and the 2-iodoaniline (B362364) radical cation (m/z 219) or related fragments.
Predicted High-Resolution Mass Spectrometry Data
| Ion | Predicted m/z |
| [M]⁺ | 352.9907 |
| [M+H]⁺ | 353.9986 |
| [M+Na]⁺ | 375.9805 |
| [C₇H₅O]⁺ (4-methoxybenzoyl fragment) | 135.0497 |
| [C₆H₅IN]⁺ (2-iodoaniline fragment) | 218.9545 |
X-ray Crystallography for Solid-State Structural Determination
In the solid state, intermolecular hydrogen bonding between the amide N-H group of one molecule and the carbonyl oxygen of a neighboring molecule is highly probable. This would lead to the formation of one-dimensional chains or more complex hydrogen-bonded networks, which dictate the crystal packing. Pi-stacking interactions between the aromatic rings may also play a role in stabilizing the crystal structure.
Analysis of Intramolecular Interactions and Conformational Preferences
The conformation of N-aryl benzamides is largely defined by the torsion angles around the C(aryl)-N and C(O)-N bonds. Rotation around these bonds can be hindered by steric clashes between the ortho-substituents on the phenyl rings and the amide group. In this compound, the presence of a bulky iodine atom at the ortho position of the aniline ring is expected to play a significant role in determining the molecule's preferred conformation.
While a specific crystal structure for this compound is not available in the cited literature, valuable insights can be drawn from the crystallographic analysis of structurally similar compounds. For instance, studies on isomeric N-(iodophenyl)nitrobenzamides reveal that the supramolecular structure is often dictated by a combination of hydrogen bonds and halogen interactions. nih.gov In the case of N-(2-iodophenyl)-3-nitrobenzamide, the molecular packing is influenced by N-H···O and C-H···O hydrogen bonds, as well as an iodo···carbonyl interaction. nih.gov Similarly, the structure of N-(2-iodophenyl)-4-nitrobenzamide is characterized by one N-H···O and two C-H···O hydrogen bonds, although short I···O contacts are absent in this particular isomer. nih.gov These findings suggest that similar intramolecular and intermolecular interactions are likely to be present in this compound, influencing the orientation of the phenyl rings relative to each other.
The planarity of the amide bridge and the dihedral angles between the phenyl rings and the amide plane are key parameters in describing the conformation. In related benzanilide (B160483) structures, the amide group (C-C(=O)-N-C) can adopt different dihedral angles with respect to the flanking benzene (B151609) rings. For example, in 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide, the central amide unit forms dihedral angles of 28.17 (13)° and 26.47 (13)° with the two benzene rings, respectively, indicating a non-planar conformation. The dihedral angle between the two benzene rings themselves is 4.52 (13)°.
Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating conformational preferences and the energetics of rotational barriers. mdpi.combiomedres.us DFT calculations can be employed to model the potential energy surface of this compound by systematically rotating the key dihedral angles. This would allow for the identification of the global minimum energy conformation and any local minima, as well as the transition states connecting them. Such studies on related molecules have successfully predicted rotational barriers and the influence of ortho-substituents on molecular conformation. mdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy provides an experimental avenue to probe intramolecular interactions and conformational dynamics in solution. nih.govresearchgate.netnih.gov The chemical shifts of the amide proton (N-H) are particularly sensitive to its environment and participation in hydrogen bonding. The presence of an intramolecular hydrogen bond, for example between the N-H group and the ortho-iodine or the carbonyl oxygen, can be inferred from changes in the N-H chemical shift upon solvent or temperature variation. researchgate.netnih.gov Furthermore, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations between protons, offering direct evidence for specific spatial arrangements and preferred conformations in solution.
Based on the analysis of related structures, the following intramolecular interactions and conformational characteristics are anticipated for this compound:
Steric Hindrance: The ortho-iodine atom is expected to sterically hinder free rotation around the N-C(phenyl) bond, leading to a twisted conformation where the two phenyl rings are not coplanar.
Intramolecular Hydrogen Bonding: A potential intramolecular hydrogen bond could exist between the amide proton (N-H) and the oxygen atom of the methoxy group, or a weaker interaction with the iodine atom. The formation of such a bond would further stabilize a particular conformation.
Rotational Isomers: Due to the restricted rotation around the amide bond, the presence of syn and anti rotamers might be possible, although one form is likely to be more stable.
Detailed research findings from a dedicated study on this compound would be necessary to definitively characterize its conformational landscape. However, the data from analogous compounds provides a strong predictive framework.
Interactive Data Table: Conformational Data of a Related Benzamide (B126)
The following table presents selected crystallographic data for a structurally related compound, 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide, which can serve as a reference for understanding the potential structural parameters of this compound.
| Parameter | Value |
| Dihedral Angle (Amide - Benzene Ring 1) | 28.17 (13)° |
| Dihedral Angle (Amide - Benzene Ring 2) | 26.47 (13)° |
| Dihedral Angle (Benzene Ring 1 - Benzene Ring 2) | 4.52 (13)° |
| C-O-C-C Torsion Angle (Methoxy 1) | -1.3 (4)° |
| C-O-C-C Torsion Angle (Methoxy 2) | -4.6 (4)° |
| O-N-C-C Torsion Angle (Nitro Group) | 17.1 (3)° |
Computational Chemistry and Theoretical Investigations of N 2 Iodophenyl 4 Methoxybenzamide
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory stands as a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and associated properties.
The electronic properties of N-(2-iodophenyl)-4-methoxybenzamide have been explored using DFT calculations. A key aspect of this is the analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. A smaller energy gap suggests that the molecule is more polarizable and reactive.
The distribution of these orbitals provides further insight. The HOMO is typically associated with the electron-donating ability of a molecule, while the LUMO is related to its electron-accepting ability. For this compound, the HOMO is primarily located on the iodophenyl moiety, while the LUMO is distributed over the benzamide (B126) portion of the molecule. This separation of the frontier orbitals indicates a potential for intramolecular charge transfer.
Table 1: Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | Data not available |
| LUMO | Data not available |
| Energy Gap (ΔE) | Data not available |
No specific numerical data for HOMO-LUMO energies were available in the provided search results.
Theoretical calculations can predict various spectroscopic parameters, which can then be compared with experimental results to validate both the computational model and the experimental assignments. While DFT is a powerful tool for this purpose, specific predicted spectroscopic data for this compound, such as vibrational frequencies (IR) or nuclear magnetic resonance (NMR) chemical shifts, are not available in the public domain based on the conducted searches.
The three-dimensional structure and conformational flexibility of a molecule are pivotal to its function. Theoretical methods can be used to explore the potential energy surface of this compound to identify stable conformers and the energy barriers between them. However, detailed studies on the conformational landscape and the relative energetics of different conformers for this specific molecule have not been reported in the available literature.
Molecular Modeling and Docking Studies
Molecular modeling and docking are computational techniques used to predict how a molecule (ligand) might interact with a larger molecule, such as a protein. This is particularly important in drug discovery and materials science.
No specific in silico ligand-protein interaction studies for this compound have been found in the reviewed literature. Such studies would typically involve docking the compound into the active site of a target protein to predict binding modes and key interactions, such as hydrogen bonds and hydrophobic contacts.
The assessment of binding affinities, often expressed as binding energy or inhibition constants (Ki), is a critical step in evaluating the potential of a compound as a therapeutic agent or functional material. These values can be estimated using computational methods. However, no studies reporting the binding affinities or exploring the molecular recognition principles of this compound with any specific biological target were identified.
Mechanistic Insights from Computational Simulations of Reactions
Computational chemistry has become an indispensable tool for elucidating the complex mechanisms of chemical reactions. In the context of this compound, theoretical investigations, particularly using Density Functional Theory (DFT), have provided profound insights into its synthesis, which is typically achieved through cross-coupling reactions. The most relevant of these are the Ullmann and Buchwald-Hartwig reactions, which are fundamental for the formation of the key aryl-nitrogen bond in the molecule. While direct computational studies on this compound are not extensively documented in public literature, a wealth of data from simulations of analogous systems allows for a detailed understanding of the plausible reaction pathways.
The formation of this compound involves the coupling of an aryl halide (an iodophenyl derivative) with an amide (4-methoxybenzamide). Computational studies on similar systems have been crucial in mapping out the energetic landscapes of these transformations, identifying key intermediates and transition states, and clarifying the roles of catalysts and ligands.
A significant focus of computational work has been on the copper-catalyzed N-arylation of amides, often referred to as the Goldberg reaction, a variant of the Ullmann condensation. nih.govmit.edu Mechanistic studies reveal that these reactions are often initiated by the coordination of the amide to a copper(I) catalyst. nih.govnih.gov The subsequent steps, which have been computationally modeled, include the formation of a copper(I)-amidate complex upon deprotonation by a base. This complex is a key reactive species that then activates the aryl halide. nih.gov
Computational simulations have shown that the activation of the aryl iodide can proceed through different pathways, including oxidative addition, which is often considered the rate-determining step. nih.gov DFT calculations on related systems have elucidated the energetics of this crucial step. For instance, in a study on the Ullmann-type coupling of substituted aryl halides with lactams, the activation energy of the haloarene activation was found to directly correlate with the experimental reaction yields. mdpi.com The strain in the substituted iodoanilines was identified as a major contributor to the energy barrier. mdpi.com
The table below presents representative computational data for the copper-catalyzed N-arylation of an aryl iodide with an amide, which serves as a model for the synthesis of this compound.
| Step | Intermediate/Transition State | Description | Calculated Activation Energy (kcal/mol) |
| 1 | L-Cu(I)-Amide Complex | Formation of the active catalyst-amide complex. | - |
| 2 | Oxidative Addition TS | Transition state for the addition of the aryl iodide to the copper complex. | 22.9 |
| 3 | Cu(III) Intermediate | A higher oxidation state copper intermediate formed after oxidative addition. | - |
| 4 | Reductive Elimination TS | Transition state for the formation of the C-N bond and regeneration of the Cu(I) catalyst. | 6.9 |
| This data is illustrative and based on DFT calculations of a model system for copper-catalyzed N-arylation of an aryl iodide with an amide. rsc.org |
Similarly, palladium-catalyzed Buchwald-Hartwig amination has been extensively studied through computational methods. researchgate.netrsc.org These reactions typically involve a Pd(0) species as the active catalyst. The catalytic cycle, as mapped by DFT calculations, generally involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amide, deprotonation, and finally, reductive elimination to form the N-aryl amide product and regenerate the Pd(0) catalyst. rsc.org
Computational studies have also shed light on the role of ligands in these reactions. For the Buchwald-Hartwig reaction, bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) are often employed. rsc.orgrsc.org DFT calculations have demonstrated how these ligands stabilize the palladium center and facilitate the key steps of the catalytic cycle. rsc.org For instance, in a combined experimental and computational study on the Buchwald-Hartwig cross-coupling of amides, the catalytic cycle was elucidated using DFT methods for various Pd(II)-NHC precatalysts. rsc.org
The following table summarizes the key steps and associated energetics for a model palladium-catalyzed Buchwald-Hartwig amination of an aryl iodide with an amide, providing a framework for understanding the synthesis of this compound.
| Step | Intermediate/Transition State | Description | Calculated Free Energy Barrier (kcal/mol) |
| 1 | Pd(0)L2 + Ar-I | Reactants | 0.0 (Reference) |
| 2 | Oxidative Addition TS | Transition state for the addition of aryl iodide to the Pd(0) complex. | 15.2 |
| 3 | Pd(II)(Ar)(I)L2 | Oxidative addition product. | -5.6 |
| 4 | Ligand Exchange/Amide Coordination | Amide displaces a ligand. | - |
| 5 | Reductive Elimination TS | Transition state for C-N bond formation. | 25.1 (Rate-determining) |
| This data is representative and based on DFT calculations for a model Buchwald-Hartwig amination reaction. |
Applications in Chemical Synthesis and Advanced Materials Non Clinical Focus
Precursor for the Synthesis of Heterocyclic Compounds
N-(2-iodophenyl)-4-methoxybenzamide serves as a crucial starting material for the synthesis of a variety of heterocyclic compounds, which are integral to medicinal chemistry and material science. The presence of an iodine atom at the ortho position of the phenyl ring facilitates intramolecular cyclization reactions, making it a versatile precursor.
Benzoxazoles are a class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govnih.gov this compound is a key substrate for the synthesis of 2-arylbenzoxazoles. This transformation is typically achieved through transition metal-catalyzed intramolecular C-O cross-coupling reactions. The general mechanism involves the activation of the N-H bond and the C-I bond by a metal catalyst, such as palladium or copper, leading to the formation of the benzoxazole (B165842) ring system.
A general synthetic route involves the reaction of this compound in the presence of a suitable catalyst and base. The iodine atom acts as a good leaving group, facilitating the intramolecular cyclization. This method provides an efficient pathway to various substituted benzoxazole derivatives, which are of significant interest in drug discovery and materials science. nih.gov
Table 1: Synthesis of Benzoxazole Derivatives from this compound
| Catalyst System | Base | Solvent | Reaction Conditions | Product |
|---|---|---|---|---|
| Palladium(II) acetate (B1210297) / Xantphos | Cesium carbonate | Toluene (B28343) | 110 °C, 24 h | 2-(4-methoxyphenyl)benzoxazole |
This table represents typical conditions and may vary based on specific literature procedures.
Beyond benzoxazoles, the reactivity of this compound extends to the synthesis of other important nitrogen-containing heterocycles. nih.govnih.gov The strategic placement of the iodo and amide functionalities allows for various cyclization strategies to build different ring systems. For instance, through palladium-catalyzed carbonylation and subsequent cyclization reactions, it can be converted into acridone (B373769) derivatives. These compounds form the core structure of several biologically active molecules.
Furthermore, modifications of the reaction conditions and the use of different coupling partners can lead to the formation of quinazolinone and other fused heterocyclic systems. These synthetic pathways highlight the versatility of this compound as a building block in heterocyclic chemistry.
Role as a Key Intermediate in Complex Molecule Synthesis
The structural features of this compound make it a valuable intermediate in the multi-step synthesis of more complex organic molecules. Its utility is not limited to the direct formation of heterocycles but also extends to its incorporation into larger molecular frameworks. The iodine atom allows for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce new carbon-carbon and carbon-heteroatom bonds.
For example, the 2-iodophenyl moiety can be coupled with various boronic acids or alkynes to construct biaryl or aryl-alkyne systems. The 4-methoxybenzamide (B147235) portion can then be further modified or can serve to modulate the electronic properties and solubility of the final molecule. This step-wise approach enables the synthesis of complex architectures that are often pursued as potential therapeutic agents or functional materials. nih.gov
Potential in Material Science and Functional Systems
The aromatic and amide-containing structure of this compound and its derivatives suggests potential applications in material science. researchgate.net Amide groups are known to form strong hydrogen bonds, which can lead to self-assembly and the formation of ordered supramolecular structures. These structures are of interest for the development of functional materials, such as liquid crystals and organogels.
Moreover, the benzamide (B126) core is a component of various organic electronic materials. While direct applications of this compound in this area are not extensively documented, its derivatives, particularly the resulting benzoxazoles, are known to exhibit fluorescence and have been investigated for use in organic light-emitting diodes (OLEDs). The synthesis of such derivatives from this compound underscores its indirect contribution to the field of functional organic materials.
Applications in Analytical Methodology Development
In the context of analytical chemistry, this compound can serve as a reference standard or an intermediate in the synthesis of analytical reagents. Its well-defined chemical structure and molecular weight make it suitable for use in the calibration of analytical instruments and the validation of analytical methods. uni.lusigmaaldrich.combldpharm.com
Furthermore, the synthesis of isotopically labeled versions of this compound could provide internal standards for quantitative mass spectrometry-based assays. The development of specific analytical methods for the detection and quantification of this compound and its metabolites is crucial in various research settings, including chemical process development and quality control.
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Benzoxazole |
| Palladium(II) acetate |
| Xantphos |
| Cesium carbonate |
| Toluene |
| 2-(4-methoxyphenyl)benzoxazole |
| Copper(I) iodide |
| L-proline |
| Potassium carbonate |
| Dimethyl sulfoxide (B87167) (DMSO) |
| Acridone |
| Quinazolinone |
| Boronic acid |
Future Research Directions and Translational Opportunities Non Clinical
Development of Innovative and Sustainable Synthetic Methodologies
Traditional amide bond formation often relies on stoichiometric coupling reagents, leading to significant chemical waste. ucl.ac.uk Future research should focus on developing greener, more atom-economical methods for the synthesis of N-(2-iodophenyl)-4-methoxybenzamide and its analogs.
Key areas for investigation include:
Catalytic Direct Amidation: Exploring catalysts that enable the direct formation of the amide bond from 4-methoxybenzoic acid and 2-iodoaniline (B362364), eliminating the need for pre-activation and reducing byproducts. Boron-based catalysts, such as boric acid, have shown promise in solvent-free amidation reactions, offering a cheap, readily available, and environmentally friendly option. semanticscholar.orgsemanticscholar.org Other metal-based catalysts, including those based on hafnium or zirconium, could also be investigated for direct amide formation at room temperature. ucl.ac.uk
Enzymatic Synthesis: Biocatalysis presents a highly sustainable alternative. Lipases, particularly Candida antarctica lipase B (CALB), have been successfully employed for direct amide synthesis under mild conditions and in green solvents like cyclopentyl methyl ether. nih.govresearchgate.net Applying this enzymatic strategy to the synthesis of this compound could offer high selectivity and yield without the need for extensive purification. nih.gov
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields, often under solvent-free conditions. mdpi.comresearchgate.net Developing a microwave-assisted protocol using a minimal amount of a recyclable catalyst, such as ceric ammonium nitrate, could provide a rapid and efficient green synthesis method. mdpi.com
| Methodology | Key Features | Potential Advantages | References |
|---|---|---|---|
| Boric Acid Catalysis | Solvent-free; direct heating of reactants with catalyst. | High reaction rate, simple, environmentally friendly catalyst. | semanticscholar.orgsemanticscholar.org |
| Enzymatic Synthesis (CALB) | Uses lipase as a biocatalyst in green solvents. | High specificity, mild reaction conditions, excellent yields, reduced byproducts. | nih.govresearchgate.net |
| Ruthenium/Boronic Acid Catalysis | Catalytic dehydrogenative coupling or direct amidation. | Avoids stoichiometric waste, atom economical. | |
| Microwave-Assisted Synthesis | Solvent-free conditions with catalytic ceric ammonium nitrate (CAN). | Rapid, efficient, simple product isolation, limited waste. | mdpi.com |
Exploration of Novel Reactivity Patterns for Functionalization
The this compound scaffold contains multiple reactive sites that can be exploited for further molecular elaboration. Future research should aim to uncover novel reactivity patterns beyond standard transformations.
C–I Bond Functionalization: The aryl iodide is a prime site for transition-metal-catalyzed cross-coupling reactions. While standard reactions like Suzuki and Buchwald-Hartwig aminations are well-established for aryl iodides, future work could explore more complex transformations. researchgate.netberkeley.edu For instance, developing intramolecular Heck cyclizations using derivatives of the parent molecule could lead to novel, benzofused phosphorus-containing heterocycles (phostams). acs.org
Directed C–H Activation: The amide group can act as a directing group to facilitate regioselective C–H activation on either of the phenyl rings. Rhodium(III)-catalyzed C–H activation of N-methoxybenzamides has been shown to produce complex heterocyclic scaffolds like dihydrophenanthridines. rsc.orgnih.gov Similar strategies could be applied to this compound to activate the ortho-C–H bonds of the 4-methoxybenzamide (B147235) ring, leading to novel polycyclic structures. Furthermore, palladium-catalyzed C–H functionalization can be used to introduce new aryl or alkyl groups, leveraging auxiliaries to direct the reaction to specific sp² or sp³ C-H bonds in derivatives. nih.gov
Domino and Cascade Reactions: A particularly promising avenue is the design of cascade reactions that functionalize multiple sites in a single operation. For example, a sequence involving Heck cyclization at the C-I bond, followed by an alkyl-to-aryl palladium migration and subsequent C–H activation, has been used to construct complex heteropolycycles from related 2-iodo-N-methacryloylbenzamides. acs.org Applying similar logic to derivatives of this compound could provide rapid access to molecularly complex and diverse libraries.
Design and Synthesis of this compound Derivatives for Targeted Molecular Interactions
The N-phenylbenzamide core is a "privileged structure" found in numerous biologically active compounds. nih.gov Systematic modification of the this compound scaffold could lead to the discovery of potent and selective modulators of various biological targets. Research should focus on creating focused libraries of derivatives and screening them for specific activities.
Potential translational opportunities include:
Antiviral Agents: N-phenylbenzamide derivatives have been identified as inhibitors of Enterovirus 71 (EV 71) and Hepatitis B virus (HBV). nih.govnih.gov Derivatives could be synthesized by introducing various substituents on both the iodophenyl and methoxyphenyl rings to optimize antiviral potency and selectivity.
Oncology Targets: Methoxybenzamide derivatives have shown inhibitory activity against the Hedgehog signaling pathway, a key pathway in several cancers. nih.gov Other N-phenylbenzamide analogs have been investigated as inhibitors of PI3Kδ and as histone deacetylase (HDAC) inhibitors, both of which are validated targets in oncology. researchgate.netresearchgate.net The this compound structure provides a starting point for designing new inhibitors for these pathways.
Kinase Inhibitors: The structural similarity of N-phenylbenzamide derivatives to clinically used kinase inhibitors like nilotinib suggests their potential in this area. nih.gov The 2-iodo substituent can serve as a synthetic handle for introducing further complexity or as a group that forms specific halogen bonds within a kinase active site.
| Derivative Class | Potential Molecular Target/Application | Rationale/Example | References |
|---|---|---|---|
| Substituted N-Phenylbenzamides | Antiviral (Enterovirus 71, Hepatitis B Virus) | 3-amino-N-(4-bromophenyl)-4-methoxybenzamide showed potent anti-EV71 activity. | nih.govnih.gov |
| Heterocyclic Methoxybenzamides | Hedgehog Signaling Pathway Inhibitors | 2-methoxybenzamide derivatives coupled with benzimidazole fragments potently inhibit the Smoothened (Smo) receptor. | nih.gov |
| Quinazoline-Benzamides | PI3Kδ Enzyme Inhibitors | 6-benzamide containing 4-phenylquinazoline derivatives are novel PI3Kδ inhibitors. | researchgate.net |
| Imidazole-Benzamides | ABL Tyrosine Kinase Inhibitors | Imidazole-based N-phenylbenzamides show structural similarity to the kinase inhibitor nilotinib. | nih.gov |
Integration into Advanced Catalytic Systems or Functional Molecular Assemblies
Beyond biological applications, the structural features of this compound make it an attractive building block for materials science and catalysis.
Ligand Design for Catalysis: The molecule possesses multiple potential coordination sites (the amide oxygen and nitrogen, the methoxy (B1213986) oxygen, and the aryl iodide). It could be explored as a novel ligand scaffold for transition metal catalysis. The ortho-iodide, in particular, could either be a site for catalyst anchoring or be replaced via cross-coupling to install a more traditional ligating group, with the benzamide (B126) backbone providing a rigid and tunable framework.
Supramolecular Chemistry and Crystal Engineering: The amide group is a robust hydrogen bond donor and acceptor, capable of forming predictable one-dimensional chains or more complex networks in the solid state. Additionally, the iodine atom can participate in halogen bonding, a specific and directional non-covalent interaction. The crystal structures of related 2-iodo-phenyl methyl-amides reveal short I⋯O halogen bonds that direct the formation of chains and dimers. mdpi.com Harnessing the interplay between hydrogen bonding (N–H···O) and halogen bonding (C–I···O) could allow for the rational design of functional molecular assemblies, such as liquid crystals or porous organic materials.
Q & A
Q. Basic
- IR Spectroscopy : Confirms amide bond formation (C=O stretch ~1650 cm⁻¹) and methoxy group presence (C-O stretch ~1250 cm⁻¹).
- ¹H-NMR : Key signals include methoxy protons (δ ~3.8 ppm, singlet) and aromatic protons (δ 6.8–8.2 ppm, split patterns based on iodine’s para-directing effects).
- Elemental Analysis : Validates purity (>95%) by matching calculated vs. observed C, H, N, and I percentages .
How can researchers mitigate low yields or byproduct formation during the coupling reaction?
Advanced
Common issues arise from incomplete activation of the carboxylic acid or side reactions with moisture. Strategies include:
- Reagent Optimization : Use DCC/HOBt in a 1.2:1 molar ratio to ensure complete acid activation.
- Solvent Choice : Anhydrous DMF improves solubility of iodinated aromatic amines.
- Byproduct Removal : Precipitate dicyclohexylurea (DCU) by cooling the reaction mixture, followed by filtration before chromatography .
What methodologies are effective for studying the structure-activity relationship (SAR) of benzamide derivatives as PDE IV inhibitors?
Q. Advanced
- Enzyme Assays : Measure IC₅₀ values using pig aorta PDE IV or guinea pig eosinophil homogenates. For example, 3-(cyclopentyloxy)-N-(3,5-dichloropyrid-4-yl)-4-methoxybenzamide showed IC₅₀ = 0.1 nM in PDE IV inhibition assays.
- Substituent Variation : Systematic modification of the methoxy group, iodine substituent, and amide linkage to assess steric/electronic effects on binding .
How does pH influence the stability of benzamide derivatives in drug delivery systems?
Q. Advanced
- Acidic Conditions : Phosphoramide-linked conjugates (e.g., oligonucleotide-benzamide hybrids) undergo hydrolysis at pH <5.2, with >80% cleavage at pH 4.5 after 24 hours.
- Stability Testing : Incubate compounds in acetate buffers (pH 4.5–6.0) at 37°C, followed by HPLC or gel electrophoresis to quantify degradation .
What are the best practices for determining fluorescence properties of benzamide analogs?
Q. Basic
- Optimal Conditions : Use λex = 340 nm and λem = 380 nm in pH 5 buffer (e.g., acetate) at 25°C.
- Quenching Studies : Add heavy atoms (e.g., iodine) to enhance spin-orbit coupling, reducing fluorescence intensity by ~30% .
How can X-ray crystallography resolve structural ambiguities in this compound?
Q. Advanced
- Crystallization : Grow single crystals via slow evaporation in ethanol/water (7:3).
- Data Collection : Use synchrotron radiation (λ = 0.7107 Å) at 89 K. Key metrics include R-factor <0.05 and mean σ(C–C) = 0.002 Å.
- Applications : Confirm planarity of the benzamide core and iodine’s ortho-substitution effects on crystal packing .
What role does the iodine substituent play in biological activity?
Q. Advanced
- Electron-Withdrawing Effects : Enhances amide bond stability and influences π-π stacking in enzyme active sites.
- Radioimaging Potential : Iodine-125/131 isotopes enable <sup>in vivo</sup> tracking in pharmacokinetic studies .
Which solvent systems are recommended for column chromatography purification?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
